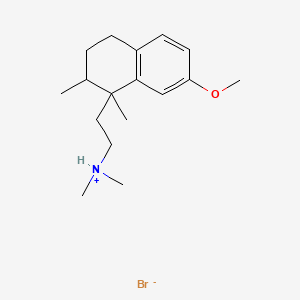
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including dimethylamino, methoxy, and tetrahydronaphthalene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide involves several steps. One common method includes the alkylation of 7-methoxy-1,2,3,4-tetrahydronaphthalene with 2-dimethylaminoethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to methylation using methyl iodide to obtain the final product. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the dimethylamino group, leading to the formation of a simpler naphthalene derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide or alkyl halides in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the methoxy group can participate in hydrophobic interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethyl-1-(2-dimethylaminoethyl)-4-methylpiperazine
- N,N-Dimethyl-1,2-ethanediamine
- Trans-1,2-bis(methylamino)cyclohexane
Uniqueness
Compared to similar compounds, 1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide is unique due to its tetrahydronaphthalene core, which imparts specific chemical and biological properties. The presence of the methoxy group also distinguishes it from other dimethylaminoethyl derivatives, providing additional sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
63766-05-2 |
|---|---|
Fórmula molecular |
C17H28BrNO |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
2-(7-methoxy-1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C17H27NO.BrH/c1-13-6-7-14-8-9-15(19-5)12-16(14)17(13,2)10-11-18(3)4;/h8-9,12-13H,6-7,10-11H2,1-5H3;1H |
Clave InChI |
FSXMGONPCZWNEI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1(C)CC[NH+](C)C)C=C(C=C2)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)
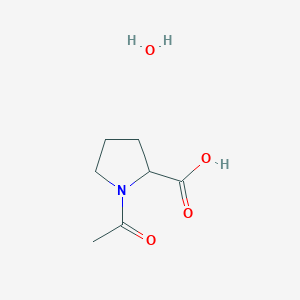

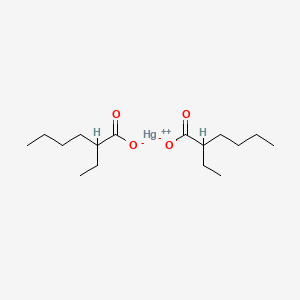

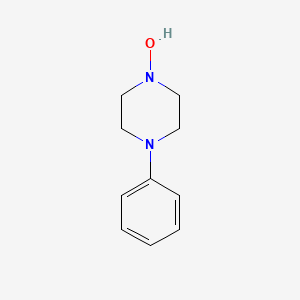
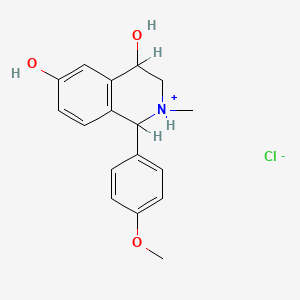
![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)


